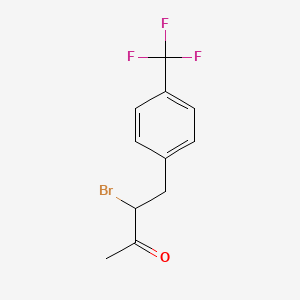
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is an organic compound with the molecular formula C11H10BrF3O and a molecular weight of 295.10 g/mol . This compound is part of the organic building blocks used in research chemicals and is known for its high purity, typically around 98% . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and a phenyl ring, making it a versatile compound in various chemical reactions.
Métodos De Preparación
The synthesis of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves several steps. One common method includes the bromination of 4-(4-(trifluoromethyl)phenyl)butan-2-one. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial production methods may involve more scalable processes, such as continuous flow reactors, to ensure consistent quality and yield. These methods often use automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that disrupt normal enzyme function . Pathways involved include signal transduction and metabolic pathways, where the compound modulates the activity of key proteins.
Comparación Con Compuestos Similares
Similar compounds to 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one include:
4-(Trifluoromethyl)phenylboronic acid: Used in Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions.
4-(Trifluoromethyl)benzylamine: Utilized in the synthesis of pharmaceuticals and agrochemicals.
4-(Trifluoromethyl)phenol: Known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
The uniqueness of this compound lies in its combination of bromine and trifluoromethyl groups, which confer distinct reactivity and binding properties compared to its analogs.
Actividad Biológica
3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a bromine atom and a trifluoromethyl group, which are significant for its biological interactions.
The primary mechanism of action for this compound involves free radical reactions . It primarily targets the benzylic position of aromatic compounds, leading to bromination reactions that can modify the biological activity of target molecules.
Biochemical Pathways
The compound engages in free radical bromination pathways, which are influenced by environmental factors such as temperature and concentration of reactants like N-bromosuccinimide (NBS) .
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties. The presence of bromine in the structure is believed to enhance this activity .
- Antioxidant Effects : The compound has demonstrated antioxidant capabilities, which are critical in mitigating oxidative stress in biological systems .
- Antitumor Activity : Preliminary investigations suggest potential antitumor effects, warranting further exploration in cancer research contexts .
Case Studies
- Antimicrobial Efficacy : A study evaluated various derivatives of brominated ketones, including this compound, against bacterial strains. Results indicated a promising antibacterial profile, particularly against resistant strains .
- In Vivo Studies : In animal models, the compound was tested for its effects on tumor growth inhibition. The results showed a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
Propiedades
Fórmula molecular |
C11H10BrF3O |
|---|---|
Peso molecular |
295.09 g/mol |
Nombre IUPAC |
3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one |
InChI |
InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3 |
Clave InChI |
FYXYQFFXUNJJNT-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















